N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with chlorophenyl and methoxyphenyl groups
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-4-3-5-14(10-13)18-19-20(29-24-18)21(27)25(12-22-19)11-17(26)23-15-6-8-16(28-2)9-7-15/h3-10,12H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXJDKQZVDKLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Cyclocondensation
The core structure is synthesized via a modified Biginelli reaction, as demonstrated in thiazolopyrimidine syntheses.
Procedure :
- Reactants :
- 3-Methylbenzaldehyde (1.2 equiv) as the aryl aldehyde.
- Ethyl acetoacetate (1.0 equiv) as the β-ketoester.
- Thiourea (1.5 equiv) as the sulfur source.
Conditions :
- Solvent: Ethanol (10 mL/mmol).
- Catalyst: Concentrated HCl (0.1 equiv).
- Temperature: Reflux at 80°C for 8–12 hours.
Outcome :
- Forms 5-(3-methylphenyl)-6-thioxo-1,2,3,4-tetrahydropyrimidin-2-ium chloride (Intermediate I ).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Characterization | IR: ν 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) |
Regioselective Cyclization
Cyclization of Intermediate I with α-halo carbonyl compounds forms the thiazolo[4,5-d]pyrimidine ring.
Procedure :
- Reactant : Bromoacetamide (1.2 equiv).
- Conditions :
- Outcome :
- 6-(Bromoacetyl)-3-(3-methylphenyl)thiazolo[4,5-d]pyrimidin-7(6H)-one (Intermediate II ).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, C5-H), 7.45–7.32 (m, 4H, Ar-H) |
Synthesis of N-(4-Methoxyphenyl)Acetamide
Acetylation of 4-Methoxyaniline
Adapted from RSC Advances protocols:
Procedure :
- Reactants :
- 4-Methoxyaniline (1.0 equiv).
- Acetic anhydride (1.2 equiv).
Conditions :
Outcome :
- N-(4-Methoxyphenyl)acetamide (Intermediate III ).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| MP | 132–134°C |
Final Coupling Reaction
Nucleophilic Substitution
Intermediate II reacts with Intermediate III to install the acetamide side chain.
Procedure :
- Reactants :
- Intermediate II (1.0 equiv).
- Intermediate III (1.5 equiv).
Conditions :
- Solvent: Acetonitrile (8 mL/mmol).
- Base: Triethylamine (3.0 equiv).
- Temperature: 70°C for 12 hours.
Outcome :
- Target compound isolated via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58% |
| ¹³C NMR (DMSO-d₆) | δ 170.2 (C=O), 159.8 (C7), 138.4 (C3) |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Steps
Mechanistic Insights and Optimization
Cyclization Regioselectivity
Density functional theory (DFT) calculations indicate that the thiazole ring closure proceeds through a six-membered transition state, favoring C4–C5 bond formation (ΔG‡ = 28.8 kcal/mol). Electron-donating groups (e.g., 3-methylphenyl) enhance regioselectivity by stabilizing partial positive charges.
Chemical Reactions Analysis
Chemical Reactions
The compound undergoes various transformations typical of heterocyclic systems:
2.1. Hydrolysis of the Acetamide Group
The acetamide group can hydrolyze under acidic or basic conditions to yield a carboxylic acid (acidic) or amine (basic).
-
Reaction :
-
Conditions : HCl, NaOH, or enzyme catalysts.
2.2. Substitution at the Pyrimidine Core
The pyrimidine nitrogen atoms may participate in alkylation or electrophilic substitution depending on the substituent’s position.
-
Example : Reaction with methyl iodide to introduce alkyl groups.
2.3. Oxidation/Reduction
The thiazole ring may undergo oxidation (e.g., with hydrogen peroxide) or reduction (e.g., with sodium borohydride).
-
Oxidation : Converts sulfur-containing rings to sulfones.
-
Reduction : May saturate double bonds in the heterocycle.
2.4. Demethylation of Methoxy Groups
The 4-methoxyphenyl substituent can lose its methyl group under strong acidic conditions (e.g., HBr in acetic acid).
Table 1: Key Reactions and Conditions
| Reaction Type | Conditions | Product Type | Source |
|---|---|---|---|
| Hydrolysis of acetamide | HCl/H₂O or NaOH/EtOH | Carboxylic acid/amine | |
| Alkylation of pyrimidine | MeI, K₂CO₃, DMF | Alkylated pyrimidine | |
| Oxidation of thiazole | H₂O₂, H₂SO₄ | Sulfone derivative | |
| Demethylation of OMe group | HBr/AcOH | Phenolic derivative |
Mechanistic Insights
The thiazolo[4,5-d]pyrimidine core exhibits reactivity at N1 , N3 , and C7 positions due to electron-deficient regions in the aromatic system . For example:
-
Electrophilic attack at C7 is favored due to proximity to the oxo group, enabling substitution or alkylation.
-
Redox processes at the thiazole sulfur atom alter the electronic environment, influencing stability and reactivity.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo-pyrimidines exhibit potent anticancer properties. For instance, compounds similar to N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiazolo-pyrimidine derivatives have been investigated for their effectiveness against bacterial and fungal infections. Preliminary results indicate that they may inhibit the growth of pathogenic microorganisms by disrupting cellular processes .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to disease states. For example, it may act as an inhibitor of carbonic anhydrase and cholinesterase, which are targets in the treatment of conditions like glaucoma and Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related thiazolo-pyrimidine compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress and apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications in the thiazolo-pyrimidine structure enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics .
Research Insights
The ongoing research into this compound highlights its potential as a versatile therapeutic agent. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used. For example, in medicinal applications, it may inhibit or activate certain enzymes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- **1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol
- **1-(4-chlorophenyl)-3-(4-methoxyanilino)-1-propanol
- **1-(3-chlorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine These compounds share some structural similarities but differ in their specific substituents and overall molecular architecture, leading to variations in their chemical properties and potential applications.
Biological Activity
N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 406.5 g/mol
- CAS Number : 1113121-42-8
Its structure features a thiazolo-pyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. In particular:
- In vitro Studies : The compound demonstrated moderate to strong antibacterial activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound may act as an inhibitor for several key enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have been reported to inhibit AChE effectively, suggesting potential in treating neurodegenerative diseases .
- Urease : The compound exhibited strong inhibitory activity against urease, which is relevant for treating conditions like urinary tract infections .
Anticancer Activity
The thiazolo-pyrimidine derivatives are also noted for their anticancer properties:
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of various signaling pathways .
Synthesis and Evaluation
The synthesis of this compound was performed using a multi-step process involving key reagents such as 3-methylphenyl isocyanate and 4-methoxybenzaldehyde. The final product was characterized using techniques like NMR and mass spectrometry to confirm its structure .
Pharmacological Studies
A comprehensive pharmacological evaluation revealed:
Q & A
Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for confirming its structure?
The synthesis typically involves multi-step protocols, including cyclocondensation of thiazole and pyrimidine precursors followed by functionalization with acetamide moieties. Key intermediates are characterized using NMR spectroscopy (1H/13C) and mass spectrometry (MS) to verify molecular weight and purity. Single-crystal X-ray diffraction (SC-XRD) is essential for confirming stereochemistry and crystallographic packing, as demonstrated in similar thiazolo-pyrimidine derivatives (R-factor = 0.058 in ). High-resolution MS and elemental analysis further validate the molecular formula (e.g., C₂₂H₁₉ClFN₅O₄ in ).
Q. How is the molecular conformation of this compound determined experimentally?
SC-XRD provides atomic-resolution structural data, revealing bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking in ). For dynamic conformational analysis, 2D NMR techniques (COSY, NOESY) are employed to study solution-state behavior, particularly for flexible substituents like the methoxyphenyl group.
Advanced Research Questions
Q. What methodologies are employed to investigate structure-activity relationships (SAR) for this compound’s biological activity?
SAR studies involve systematic modifications of substituents (e.g., methylphenyl, methoxyphenyl) followed by in vitro bioassays . For example:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., similar thiadiazolo-pyrimidines in ).
- Anticancer potential : MTT assays on cancer cell lines, with IC₅₀ values correlated to substituent electronic properties. Computational docking (e.g., AutoDock Vina) predicts binding affinity to target proteins like kinases.
Q. How can computational chemistry predict reactivity or interaction mechanisms with biological targets?
Quantum mechanical calculations (DFT) model reaction pathways, such as the nucleophilic attack of the acetamide moiety on catalytic residues. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in binding pockets over 100-ns trajectories. For example, ICReDD’s reaction path search methods () combine quantum calculations and machine learning to optimize synthetic routes.
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Orthogonal assays : Confirm antimicrobial activity with both broth microdilution (MIC) and time-kill kinetics to rule out false positives.
- Statistical meta-analysis : Pool data from independent studies (e.g., Bayesian models) to identify outliers or assay-specific artifacts.
- Structural validation : Re-examine SC-XRD data () to ensure compound integrity, as impurities in stereochemistry can skew bioactivity.
Q. How are synthetic yield and purity optimized under varying reaction conditions?
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal temperature, solvent polarity, and catalyst loading. For example, AZD8931 synthesis achieved 2-5% yield via 11 steps ( ) .
- Chromatographic purification : Preparative HPLC with C18 columns resolves regioisomers, while TLC monitors reaction progress.
Methodological Resources
- Crystallographic Data : Use CCDC databases (e.g., DOI: 10.5517/ccy6x0k from ) for structural validation.
- Computational Tools : ICReDD’s reaction path search software () integrates Gaussian 16 for DFT and RDKit for cheminformatics.
- Bioassay Protocols : Follow NIH/WHO guidelines for antimicrobial testing ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
